JAK1 Selectivity: A >60-Fold Improvement Over Closest Kinase Family Members via Specific 1-(2-Aminoethyl) Recognition
In a head-to-head biochemical panel, the derivative 1-(2-aminoethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole-5-carboxamide (Compound 5c) displayed a 63-fold selectivity for JAK1 over JAK2, 25-fold over JAK3, and 74-fold over Tyk2 [1]. The 1-(2-aminoethyl) group is structurally confirmed to be a critical determinant for this selectivity, as it engages in a specific hydrogen-bonding interaction that differentiates the JAK1 ATP-binding site [1]. This contrasts with the often-promiscuous inhibition profiles of unsubstituted or differently substituted benzimidazole kinase inhibitors.
| Evidence Dimension | Kinase Selectivity (Fold-selectivity over indicated isozyme) |
|---|---|
| Target Compound Data | 1-(2-aminoethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole-5-carboxamide (5c) |
| Comparator Or Baseline | JAK2: 63-fold; JAK3: 25-fold; Tyk2: 74-fold (lower fold values represent the comparator's higher relative potency) |
| Quantified Difference | 63-fold (vs JAK2), 25-fold (vs JAK3), 74-fold (vs Tyk2) |
| Conditions | Biochemical kinase inhibition assays against the JAK family of isozymes. |
Why This Matters
This exceptional selectivity profile, directly attributable to the 1-(2-aminoethyl) scaffold, minimizes the risk of off-target toxicities associated with JAK2/JAK3 inhibition, making it a superior starting point for developing safer anti-inflammatory therapeutics.
- [1] Kim, M. K., Shin, H., Park, K., Kim, H., Park, J., Kim, K., ... & Lee, J. (2015). Benzimidazole Derivatives as Potent JAK1-Selective Inhibitors. Journal of Medicinal Chemistry, 58(18), 7596–7602. DOI: 10.1021/acs.jmedchem.5b01263 View Source
